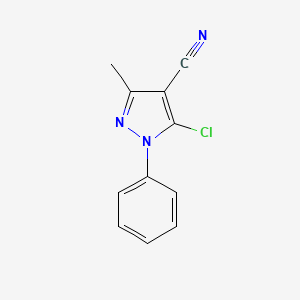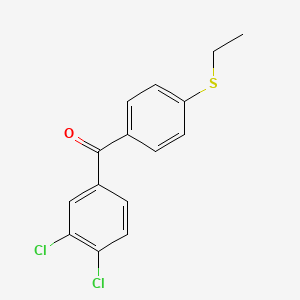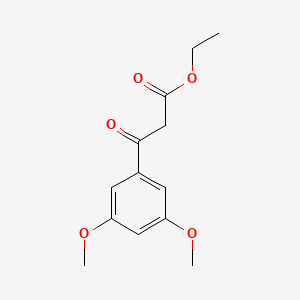
Disperse Red 97
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure features an azo group, which is responsible for its characteristic color, and a nitrile group, which contributes to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile typically involves a multi-step process One common method starts with the diazotization of 2,4-dinitroaniline, followed by coupling with N-(2-hydroxyethyl)anilineThe reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors with precise control over reaction parameters. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. High-performance liquid chromatography (HPLC) and other analytical techniques are used to monitor the reaction progress and ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, leading to the formation of amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions include various amines, nitriles, and other substituted derivatives. These products have applications in different fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds. These interactions can affect cellular processes and pathways, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with similar structural features but different reactivity and applications.
Dimethylformamide compound with (5Z)-2-(4-benzyl-1-piperazinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one: A complex compound with different functional groups and uses.
Uniqueness
What sets 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile apart is its unique combination of an azo group and a nitrile group, which gives it distinctive chemical properties and a wide range of applications. Its vibrant color and reactivity make it particularly valuable in the dye and pigment industry.
Eigenschaften
CAS-Nummer |
81367-85-3 |
|---|---|
Molekularformel |
C17H16N6O5 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
3-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H16N6O5/c18-8-1-9-21(10-11-24)14-4-2-13(3-5-14)19-20-16-7-6-15(22(25)26)12-17(16)23(27)28/h2-7,12,24H,1,9-11H2 |
InChI-Schlüssel |
DUZMRELVADTXFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCC#N)CCO |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCC#N)CCO |
| 81367-85-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1597916.png)





![N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide](/img/structure/B1597926.png)







